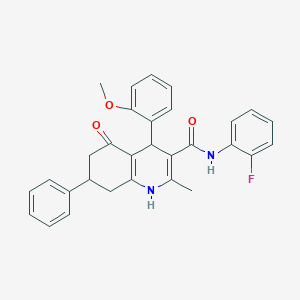![molecular formula C27H21Cl2N3O B11638270 (2E)-3-[1-(4-chlorobenzyl)-2-methyl-1H-indol-3-yl]-N-(5-chloro-2-methylphenyl)-2-cyanoprop-2-enamide](/img/structure/B11638270.png)
(2E)-3-[1-(4-chlorobenzyl)-2-methyl-1H-indol-3-yl]-N-(5-chloro-2-methylphenyl)-2-cyanoprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-N-(5-CHLORO-2-METHYLPHENYL)-3-{1-[(4-CHLOROPHENYL)METHYL]-2-METHYL-1H-INDOL-3-YL}-2-CYANOPROP-2-ENAMIDE is a complex organic compound characterized by its unique structure, which includes a chlorinated phenyl group, an indole moiety, and a cyanopropenamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(5-CHLORO-2-METHYLPHENYL)-3-{1-[(4-CHLOROPHENYL)METHYL]-2-METHYL-1H-INDOL-3-YL}-2-CYANOPROP-2-ENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the chlorinated phenyl group and the cyanopropenamide moiety. Key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other indole-forming reactions.
Chlorination: Introduction of chlorine atoms to the phenyl ring using reagents like thionyl chloride or N-chlorosuccinimide.
Coupling Reactions: Formation of the final compound through coupling reactions, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
化学反応の分析
Types of Reactions
(2E)-N-(5-CHLORO-2-METHYLPHENYL)-3-{1-[(4-CHLOROPHENYL)METHYL]-2-METHYL-1H-INDOL-3-YL}-2-CYANOPROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, (2E)-N-(5-CHLORO-2-METHYLPHENYL)-3-{1-[(4-CHLOROPHENYL)METHYL]-2-METHYL-1H-INDOL-3-YL}-2-CYANOPROP-2-ENAMIDE may be studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine
The compound’s structure suggests potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (2E)-N-(5-CHLORO-2-METHYLPHENYL)-3-{1-[(4-CHLOROPHENYL)METHYL]-2-METHYL-1H-INDOL-3-YL}-2-CYANOPROP-2-ENAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Dichloroaniline: A compound with a similar chlorinated phenyl group.
Heparinoid: A compound with structural similarities in terms of functional groups.
Uniqueness
What sets (2E)-N-(5-CHLORO-2-METHYLPHENYL)-3-{1-[(4-CHLOROPHENYL)METHYL]-2-METHYL-1H-INDOL-3-YL}-2-CYANOPROP-2-ENAMIDE apart is its combination of an indole core with a cyanopropenamide group, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C27H21Cl2N3O |
|---|---|
分子量 |
474.4 g/mol |
IUPAC名 |
(E)-N-(5-chloro-2-methylphenyl)-3-[1-[(4-chlorophenyl)methyl]-2-methylindol-3-yl]-2-cyanoprop-2-enamide |
InChI |
InChI=1S/C27H21Cl2N3O/c1-17-7-10-22(29)14-25(17)31-27(33)20(15-30)13-24-18(2)32(26-6-4-3-5-23(24)26)16-19-8-11-21(28)12-9-19/h3-14H,16H2,1-2H3,(H,31,33)/b20-13+ |
InChIキー |
OFVUPFLLRUSPFH-DEDYPNTBSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)/C(=C/C2=C(N(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl)C)/C#N |
正規SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=CC2=C(N(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-tert-butyl-5-{4-[(3-chlorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B11638191.png)
![6,6-Dimethyl-2-(2-methylphenyl)-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11638198.png)
![3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11638201.png)

![(2Z)-6-benzyl-2-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11638221.png)
![10-(4-methylphenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one](/img/structure/B11638228.png)
![4-ethoxy-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B11638229.png)
![Ethyl 6-methyl-2-{[4-(4-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11638234.png)
![4-Methoxybenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-ylhydrazone](/img/structure/B11638235.png)
![(6Z)-6-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11638243.png)
![N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11638250.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11638257.png)
![7-(4-Methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11638261.png)
![7-(2,3-dihydroxypropyl)-3-methyl-8-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11638269.png)
